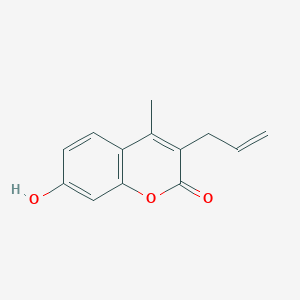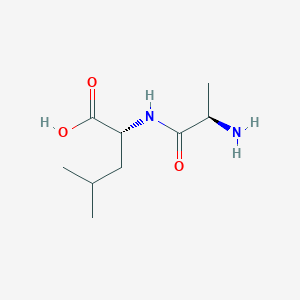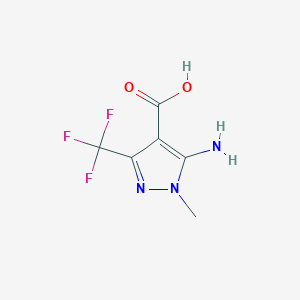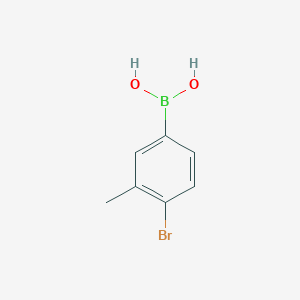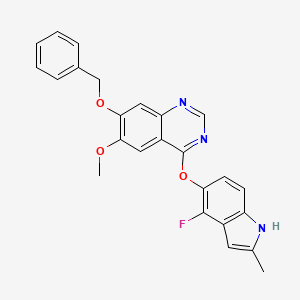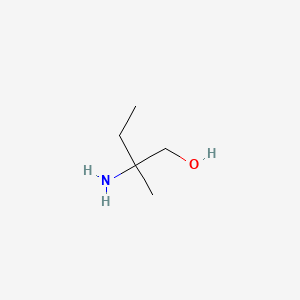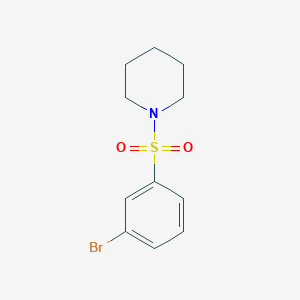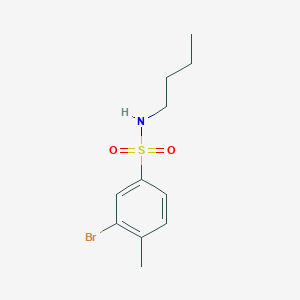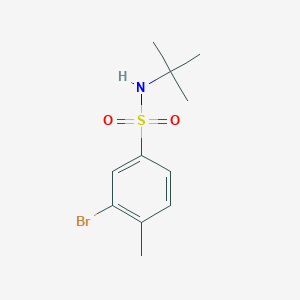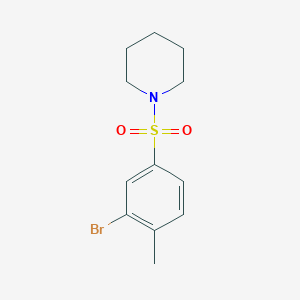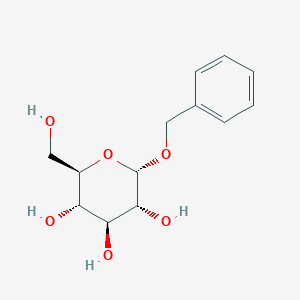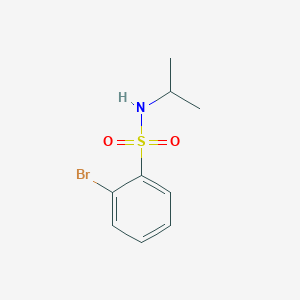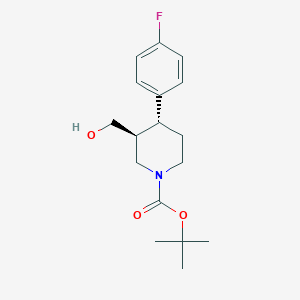
(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine is a chiral, fluorinated piperidine derivative that is used in a variety of scientific research applications. This compound is a synthetic molecule that is used in the synthesis of various compounds, and is also used in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Pharmaceutical Research: Antidepressant Development
This compound is a key intermediate in the synthesis of Paroxetine , an antidepressant medication used to treat major depressive disorder, obsessive-compulsive disorder, and anxiety disorders. Its unique structure allows for the selective inhibition of serotonin reuptake, enhancing serotonergic neurotransmission in the brain which is a common therapeutic strategy in treating depression .
Organic Synthesis: Chiral Building Blocks
The chiral nature of (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine makes it an invaluable building block for the synthesis of complex organic molecules. Its enantiopure form can be used to create stereoselective reactions, which are crucial for producing pharmaceuticals with the desired chirality and pharmacological properties .
Neuropharmacology: Study of Dopaminergic Pathways
Researchers utilize this compound to study dopaminergic pathways in the brain. Its structural similarity to dopamine receptor ligands allows scientists to use it as a scaffold to develop new molecules that can interact with dopamine receptors, aiding in the understanding of diseases like Parkinson’s and schizophrenia .
Kinase Inhibition Research
Kinase inhibitors are a significant focus in the development of cancer therapies. (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine serves as a precursor in creating novel kinase inhibitors. These inhibitors can regulate cell signaling pathways that are often dysregulated in cancer cells, providing a targeted approach to cancer treatment .
Medicinal Chemistry: Analgesic Agents
The compound’s framework is used in the design of analgesic agents. By modifying its structure, researchers can develop new pain-relief medications that act on specific neural pathways, potentially leading to treatments with fewer side effects than traditional opioids .
Chemical Biology: Probe Development
In chemical biology, this compound is used to develop probes that can bind to specific proteins or enzymes within cells. These probes can be tagged with fluorescent markers or other reporters, allowing scientists to track biological processes in real-time and understand cellular functions at a molecular level .
Material Science: Organic Electronics
The fluorophenyl group in the compound’s structure is of interest in material science, particularly in the development of organic electronics. It can be incorporated into polymers or small molecules that form the active layer in organic light-emitting diodes (OLEDs), potentially improving their efficiency and stability .
Environmental Chemistry: Fluorinated Compound Analysis
Due to its fluorinated aromatic ring, (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine is studied in environmental chemistry for its persistence and behavior in ecosystems. Understanding the environmental impact of fluorinated compounds helps in assessing their safety and developing regulations for their use .
Propiedades
IUPAC Name |
tert-butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3/t13-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBDGYQRKQAUJW-ZFWWWQNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)CO)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434299 |
Source


|
| Record name | tert-Butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine | |
CAS RN |
200572-33-4 |
Source


|
| Record name | tert-Butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

